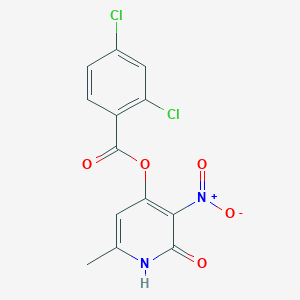

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis details for "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate" are not directly available, related research on pyridine derivatives provides insight into possible synthetic pathways. For example, the synthesis of related pyridine and pyridinium compounds involves strategic functionalization and nucleophilic substitution reactions, indicating the versatility and complexity of synthesizing such molecules (Korotaev et al., 2013).

Molecular Structure Analysis

The molecular structures of pyridine derivatives, including nitro-, methyl-, and chloro-substituted variants, have been extensively studied. For instance, gas-phase electron diffraction studies reveal the detailed geometry of variously substituted pyridine N-oxides, providing a basis for understanding the structural nuances of similar compounds (Chiang & Song, 1983).

Chemical Reactions and Properties

The reactivity of pyridine-based compounds often involves their participation in 1,3-dipolar cycloadditions, showcasing their utility in constructing complex and fused ring systems. Such reactions underscore the compound's versatility and the ability to form diverse chemical architectures (Korotaev et al., 2013).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Pyridine derivatives, including those modified with nitro groups, have been extensively studied for their synthesis methods, structural characterizations, and applications in creating complex organic molecules. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives demonstrates the versatility of pyridine compounds as building blocks in organic chemistry, offering pathways to novel drug molecules and materials (Figueroa‐Pérez et al., 2006).

Molecular Structures and Spectroscopy

Investigations into the molecular structures of pyridine-N-oxides highlight the significance of such studies in understanding the electronic properties and reactivity of pyridine derivatives. Detailed structural parameters obtained through electron diffraction shed light on the influence of different substituents on the molecular geometry and potential reactivity (Chiang & Song, 1983).

Catalytic and Biological Applications

Research on pyridine derivatives often explores their catalytic applications and biological activities. The synthesis of novel pyrrolidines through cycloaddition reactions demonstrates the potential of pyridine-based compounds in synthesizing bioactive molecules, which could have implications in pharmaceutical sciences and medicinal chemistry (Żmigrodzka et al., 2022).

Materials Science and Engineering

Pyridine compounds play a crucial role in the development of materials science, particularly in the synthesis of polyimides and other polymers with specific electronic and mechanical properties. The synthesis of novel polyimides from pyridine-containing dianhydrides showcases the relevance of pyridine derivatives in creating materials with desirable thermal stability and mechanical strength (Wang et al., 2006).

Mécanisme D'action

The exact mechanism of action of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate” is not fully understood.

Safety and Hazards

Propriétés

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)8-3-2-7(14)5-9(8)15/h2-5H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLSUTAFRVZWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dichlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)